molecular formula C23H29N3O2 B14993949 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B14993949
M. Wt: 379.5 g/mol
InChI Key: WFSUGCXKTCUZRS-UHFFFAOYSA-N
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Description

2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. Common reagents used in the synthesis may include dimethylamine, ethyl bromide, and various catalysts under controlled conditions such as reflux or microwave-assisted synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could involve the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or amide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its benzodiazole core, which is known for various pharmacological activities.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Benzodiazoles often interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE: Lacks the ethoxymethyl and ethyl-methylphenyl groups.

    N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE: Lacks the benzodiazole core.

Uniqueness

The unique combination of the benzodiazole core with the ethoxymethyl and ethyl-methylphenyl groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C23H29N3O2/c1-6-19-10-8-9-16(3)23(19)26(15-28-7-2)22(27)13-25-14-24-20-11-17(4)18(5)12-21(20)25/h8-12,14H,6-7,13,15H2,1-5H3

InChI Key

WFSUGCXKTCUZRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CN2C=NC3=C2C=C(C(=C3)C)C)C

Origin of Product

United States

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